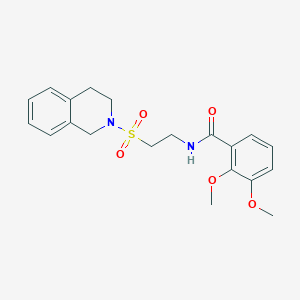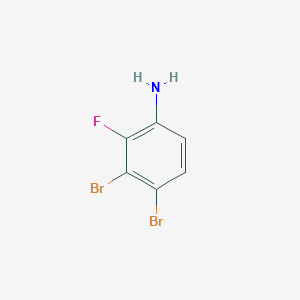
3,4-Dibromo-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2-fluoroaniline is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of halogenated anilines and has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Betz (2015) focuses on the crystal and molecular structure of halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline. This study highlights the importance of such compounds in understanding crystallography, particularly through the observation of classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in the crystal structure (Betz, 2015).
Environmental Biodegradation
Zhao et al. (2019) explored the biodegradation of fluoroanilines, including compounds similar to 3,4-dibromo-2-fluoroaniline, by a bacterial strain from the genus Rhizobium. This research provides insights into the environmental impact and degradation pathways of fluoroanilines, contributing to understanding their biodegradability and potential environmental risks (Zhao et al., 2019).
Metabonomic Assessment
The research by Bundy et al. (2002) on the toxicity of fluoroanilines, including related compounds, to earthworms using NMR spectroscopy, offers valuable insights into the environmental and biological impacts of these compounds. This study contributes to understanding the potential toxic effects and helps in identifying biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis and Characterization
Research by Qiu et al. (2009) and Cihaner & Önal (2001) on the synthesis of related fluoro-substituted compounds, including polyanilines, has significant implications in materials science. These studies provide methods for the preparation of such compounds and their characterization, essential for developing new materials with specific properties (Qiu et al., 2009); (Cihaner & Önal, 2001).
Photocatalytic Degradation
Jackman & Thomas (2014) investigated the photocatalytic degradation of 3-fluoroaniline on anatase TiO2, providing valuable insights into the chemical processes involved in the degradation of fluoro-substituted anilines. This research is crucial for environmental cleanup and the development of effective degradation methods for such compounds (Jackman & Thomas, 2014).
Eigenschaften
IUPAC Name |
3,4-dibromo-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRVIYMKMJCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-fluoroaniline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)
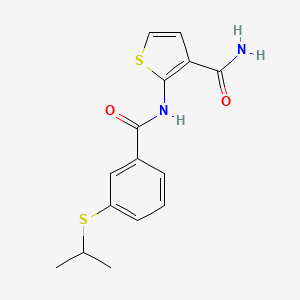
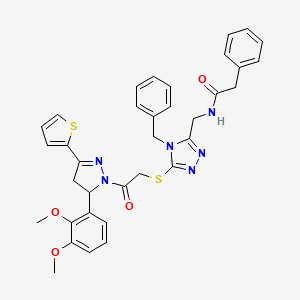
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)
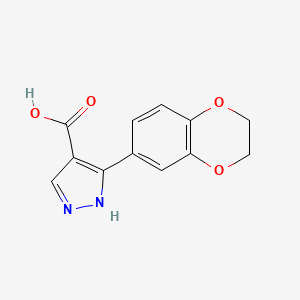
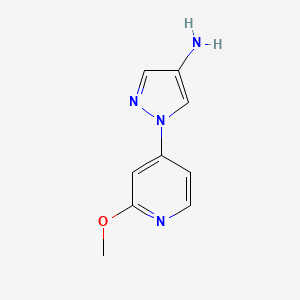
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
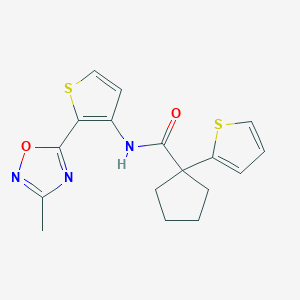
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
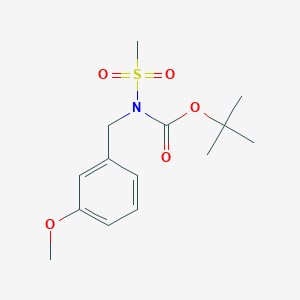
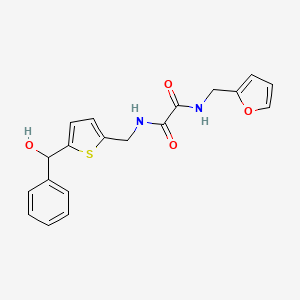
![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)

